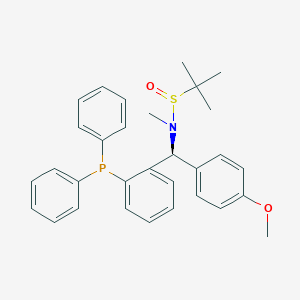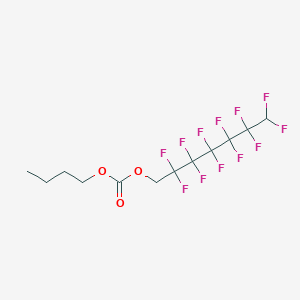![molecular formula C9H18O4 B12088419 Acetic acid, 2-[(7-hydroxyheptyl)oxy]- CAS No. 1000018-55-2](/img/structure/B12088419.png)
Acetic acid, 2-[(7-hydroxyheptyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(7-hydroxyheptyl)oxy]- typically involves the following steps:
Starting Materials: The synthesis begins with heptanol and chloroacetic acid.
Etherification: Heptanol undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction forms 2-(7-chloroheptyloxy)acetic acid.
Hydrolysis: The intermediate 2-(7-chloroheptyloxy)acetic acid is then hydrolyzed to yield acetic acid, 2-[(7-hydroxyheptyl)oxy]-.
The reaction conditions typically involve moderate temperatures (50-70°C) and an aqueous or alcoholic solvent system to facilitate the reactions.
Industrial Production Methods
Industrial production of acetic acid, 2-[(7-hydroxyheptyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the starting materials and reagents.
Continuous Flow Systems: Continuous flow systems may be employed to ensure consistent production and high yield.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of 2-(7-oxoheptyloxy)acetic acid.
Reduction: Formation of 2-(7-hydroxyheptyloxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学研究应用
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
作用机制
The mechanism by which acetic acid, 2-[(7-hydroxyheptyl)oxy]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyheptyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
相似化合物的比较
Similar Compounds
Acetic acid, 2-[(6-hydroxyhexyl)oxy]-: Similar structure but with a shorter hydrocarbon chain.
Acetic acid, 2-[(8-hydroxyoctyl)oxy]-: Similar structure but with a longer hydrocarbon chain.
Acetic acid, 2-[(7-hydroxyheptyl)thio]-: Similar structure but with a sulfur atom replacing the oxygen in the ether linkage.
Uniqueness
Acetic acid, 2-[(7-hydroxyheptyl)oxy]- is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1000018-55-2 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(7-hydroxyheptoxy)acetic acid |
InChI |
InChI=1S/C9H18O4/c10-6-4-2-1-3-5-7-13-8-9(11)12/h10H,1-8H2,(H,11,12) |
InChI 键 |
RRNZRPBMWGZBGS-UHFFFAOYSA-N |
规范 SMILES |
C(CCCO)CCCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)


amine](/img/structure/B12088355.png)
![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)





![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)


![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)
